molecular formula C22H26N2O5 B14353763 Tetraphylline Pseudoindoxyle CAS No. 92471-49-3

Tetraphylline Pseudoindoxyle

Cat. No.: B14353763
CAS No.: 92471-49-3
M. Wt: 398.5 g/mol
InChI Key: XBQWJIHJQVIDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraphylline Pseudoindoxyle is a member of the pseudoindoxyl class of natural products, which are a unique subset of the oxygenated indole class of alkaloids. These compounds are known for their complex bridged/polycyclic scaffolds and interesting biological profiles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetraphylline Pseudoindoxyle typically involves multiple steps, starting from simpler indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the Heck alkylation of an intermediate ketone enolate . These reactions often require specific catalysts and controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve scalable and modular total synthesis approaches. These methods often use chiral pool-based strategies to ensure the production of enantiomerically pure compounds . The use of biocatalytic processes and microbial cell factories has also been explored for the production of indole derivatives .

Chemical Reactions Analysis

Types of Reactions: Tetraphylline Pseudoindoxyle undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce different hydrogenated forms .

Comparison with Similar Compounds

  • Mitragynine pseudoindoxyl
  • Indole-3-acetic acid
  • 3-bromoindole
  • 5-fluoroindole

Tetraphylline Pseudoindoxyle stands out due to its unique structural features and diverse applications, making it a valuable compound in various scientific fields.

Properties

CAS No.

92471-49-3

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 6'-methoxy-1-methyl-3'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,2'-1H-indole]-4-carboxylate

InChI

InChI=1S/C22H26N2O5/c1-12-16-10-24-7-6-22(19(24)9-15(16)17(11-29-12)21(26)28-3)20(25)14-5-4-13(27-2)8-18(14)23-22/h4-5,8,11-12,15-16,19,23H,6-7,9-10H2,1-3H3

InChI Key

XBQWJIHJQVIDFT-UHFFFAOYSA-N

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C(=O)C5=C(N4)C=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.